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Compound of Interest

Compound Name: NVP-BSK805

Cat. No.: B609688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor NVP-BSK805, focusing on its

cross-reactivity with other kinases. The information is compiled from various studies to offer an

objective overview of its performance, supported by experimental data.

NVP-BSK805 is a potent, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical enzyme

in the signaling pathways that regulate hematopoiesis.[1][2] Mutations in JAK2 are associated

with myeloproliferative neoplasms, making it a key therapeutic target.[1] This guide will delve

into the selectivity of NVP-BSK805 for JAK2 in comparison to other members of the JAK family

and a broader panel of kinases.

Kinase Selectivity Profile of NVP-BSK805
The inhibitory activity of NVP-BSK805 has been assessed against a panel of kinases to

determine its selectivity. The data reveals a high affinity for JAK2, with significantly lower

potency against other kinases, highlighting its targeted nature.

JAK Family Kinase Selectivity
NVP-BSK805 demonstrates potent inhibition of the JAK2 kinase domain (JH1) with an IC50

value of 0.48 nM.[1][3][4] Its selectivity for JAK2 is evident when compared to its activity against

other JAK family members. It is over 65-fold more selective for JAK2 than for JAK1,

approximately 39-fold more selective than for JAK3, and about 22-fold more selective than for
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TYK2.[1][3][4] The inhibitor is effective against both the wild-type (WT) and the V617F mutant

form of JAK2, with IC50 values of 0.58 nM and 0.56 nM, respectively.[4]

Kinase IC50 (nM) Selectivity vs. JAK2 (fold)

JAK2 (JH1) 0.48 1

JAK1 (JH1) 31.63 ~66

JAK3 (JH1) 18.68 ~39

TYK2 (JH1) 10.76 ~22

JAK2 (FL WT) 0.58 ± 0.03 ~1.2

JAK2 (FL V617F) 0.56 ± 0.04 ~1.17

Table 1: IC50 values of NVP-BSK805 against JAK family kinases. Data compiled from multiple

sources.[1][3][4]

Cross-reactivity with Other Kinases
Beyond the JAK family, the selectivity of NVP-BSK805 has been profiled against a broader

panel of kinases. While specific quantitative data from a comprehensive kinome scan is often

found in supplementary materials of publications, studies have reported that NVP-BSK805
exhibits over 100-fold selectivity against a wide range of other kinases.[5]

Some modest off-target inhibition has been noted. For instance, in cellular assays, NVP-
BSK805 showed activity against cell lines driven by the BCR-ABL fusion protein and FLT3-ITD

mutation, although at significantly higher concentrations than those required for JAK2-

dependent cells.[6] The half-maximal growth inhibition (GI50) in K-562 cells (BCR-ABL) was

1.471 µM, and in MOLM-13 and MV4;11 cells (FLT3-ITD), the GI50 values were 0.309 µM and

0.062 µM, respectively.[6]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of NVP-
BSK805's kinase selectivity.
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Biochemical Kinase Assays
1. Radiometric Filter Binding Assay (for JAK family kinases)

This assay quantifies the transfer of a radiolabeled phosphate from ATP to a substrate peptide

by the kinase.

Kinase Source: Recombinant human JAK1 (JH1), JAK2 (JH1), JAK3 (JH1), and TYK2 (JH1)

domains expressed in and purified from Sf9 insect cells.

Substrate: Poly(GT)-biotin.

ATP: [γ-33P]ATP.

Protocol:

The kinase reaction is initiated by mixing the respective JAK enzyme with the substrate

and a concentration gradient of NVP-BSK805 in a buffer containing MgCl2 and MnCl2.

The reaction is started by the addition of [γ-33P]ATP.

The reaction mixture is incubated at room temperature for a specified time (e.g., 60

minutes).

The reaction is stopped by the addition of EDTA.

The mixture is transferred to a streptavidin-coated filter plate, which captures the

biotinylated substrate.

The plate is washed to remove unincorporated [γ-33P]ATP.

The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is

measured using a scintillation counter.

IC50 values are calculated by fitting the data to a four-parameter logistic curve.

2. Caliper Life Sciences Mobility Shift Assay (for broader kinase panel)
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This assay measures the difference in electrophoretic mobility between the substrate and the

phosphorylated product.

Principle: A microfluidic chip-based system separates the substrate and product based on

charge and size differences.

Protocol:

Kinase, substrate peptide, ATP, and various concentrations of NVP-BSK805 are incubated

in a microtiter plate.

The reaction is allowed to proceed at room temperature.

The reaction is stopped, and the samples are loaded onto the Caliper LabChip platform.

The substrate and phosphorylated product are separated by electrophoresis in the

microfluidic channels.

The amount of product formed is quantified by detecting the fluorescence of a labeled

peptide.

Inhibition is calculated relative to a DMSO control, and IC50 values are determined.

Cellular Assays
1. Western Blot for STAT5 Phosphorylation

This method is used to assess the inhibitory effect of NVP-BSK805 on the JAK2 signaling

pathway in a cellular context.

Cell Lines: JAK2V617F-bearing human erythroleukemia (HEL) cells or other relevant cell

lines.

Protocol:

Cells are seeded and cultured under standard conditions.
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Cells are treated with varying concentrations of NVP-BSK805 or DMSO (vehicle control)

for a specified duration (e.g., 2 hours).

Following treatment, cells are lysed in a buffer containing protease and phosphatase

inhibitors.

Protein concentration in the lysates is determined using a standard method (e.g., BCA

assay).

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody

binding.

The membrane is incubated with primary antibodies specific for phosphorylated STAT5 (p-

STAT5) and total STAT5.

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

The band intensities are quantified using densitometry software, and the ratio of p-STAT5

to total STAT5 is calculated to determine the extent of inhibition.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the JAK2-STAT5 signaling pathway and a typical workflow for

assessing kinase inhibitor selectivity.
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Caption: The JAK2-STAT5 signaling pathway and the inhibitory action of NVP-BSK805.
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Caption: A generalized experimental workflow for determining kinase inhibitor potency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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